N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide typically involves multiple steps. One common method includes the formation of a diazonium salt from an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups into the aromatic rings.
Scientific Research Applications
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and azo compounds with sulfonyl and amino groups. Examples include:
- Naphthalene-2-carboxamide derivatives
- Azo dyes with similar structural motifs
Uniqueness
The uniqueness of N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
676587-18-1 |
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Molecular Formula |
C32H29N5O4S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H29N5O4S/c1-21-12-18-24(19-13-21)42(40,41)36-23-16-14-22(15-17-23)34-35-29-20-27(31(38)26-9-5-4-8-25(26)29)32(39)33-28-10-6-7-11-30(28)37(2)3/h4-20,36,38H,1-3H3,(H,33,39) |
InChI Key |
QVYSCCAYMMHYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)NC5=CC=CC=C5N(C)C |
Origin of Product |
United States |
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